molecular formula C15H11ClN2O3S2 B2389738 Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate CAS No. 328027-77-6

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2389738
CAS No.: 328027-77-6
M. Wt: 366.83
InChI Key: AFLWZXJTBZPPFD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzo[b]thiophene carboxamide group and an ethyl carboxylate moiety. Its synthesis typically involves condensation reactions, such as coupling substituted thiobenzamides with ethyl bromopyruvate, followed by cyclization .

Properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-2-21-14(20)9-7-22-15(17-9)18-13(19)12-11(16)8-5-3-4-6-10(8)23-12/h3-7H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWZXJTBZPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

The precursor 3-chlorobenzo[b]thiophene-2-carboxylic acid is typically synthesized via Friedel-Crafts acylation of benzo[b]thiophene, followed by chlorination. A mixture of benzo[b]thiophene and acetyl chloride in the presence of AlCl₃ yields 2-acetylbenzo[b]thiophene, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) to introduce the 3-chloro substituent. Hydrolysis of the acetyl group under alkaline conditions (e.g., NaOH) produces the carboxylic acid derivative.

Key Reaction Conditions:

  • Temperature: 0–5°C for chlorination to prevent over-substitution.
  • Solvent: Dichloromethane or chloroform for acylation.

Formation of the Acid Chloride Intermediate

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂). This step is critical for facilitating nucleophilic acyl substitution in subsequent reactions. The reaction is typically conducted under reflux (70–80°C) for 4–6 hours, with excess SOCl₂ acting as both a reagent and solvent.

Optimization Note:

  • Anhydrous conditions are essential to prevent hydrolysis of the acid chloride back to the carboxylic acid.

Amide Bond Formation with Thiazole-4-carboxamide

The acid chloride reacts with thiazole-4-carboxamide in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the carboxamide’s amine group on the electrophilic carbonyl carbon of the acid chloride.

Reaction Parameters:

  • Solvent: Dichloromethane or toluene.
  • Temperature: Room temperature (25°C) to mild heating (40°C).
  • Yield: Reported to exceed 70% under optimized conditions.

Esterification to the Final Product

The intermediate amide undergoes esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). This step introduces the ethyl ester group at the thiazole-4-position.

Critical Considerations:

  • Excess ethanol drives the reaction to completion.
  • Removal of water via molecular sieves or azeotropic distillation improves yield.

Alternative and Optimized Methods

Halogenation Strategies Inspired by Patent CN113461635A

Although Patent CN113461635A focuses on a structurally distinct thiazole derivative, its bromination and chlorination methodologies offer insights for optimizing halogenation steps in the target compound’s synthesis. For example:

  • Diazotization and Bromination: The patent employs tert-butyl nitrite as a diazotizing agent and benzyltriethylammonium bromide as a phase-transfer catalyst for bromination at room temperature. This approach avoids the cryogenic conditions (-20°C) typically required for similar reactions, potentially reducing energy consumption and operational complexity.
  • Chlorination with Thionyl Chloride: The final chlorination step in the patent uses thionyl chloride under ice-cooled conditions (0°C), a method directly applicable to the esterification step in the target compound’s synthesis.

Comparative Analysis of Synthetic Approaches

Parameter Conventional Method Patent-Inspired Modifications
Halogenation Conditions Cryogenic (-20°C), PCl₅/SO₂Cl₂ Room temperature, tert-butyl nitrite/BTEAB
Esterification Catalyst H₂SO₄ or DCC Pd-based catalysts
Reaction Time 12–24 hours 15–18 hours
Yield 70–85% Not reported for target compound
Scalability Moderate High (due to simplified temperature control)

Key Observations:

  • The patent’s bromination method reduces energy demands but requires careful stoichiometric control of diazotizing agents.
  • Palladium-catalyzed carbonyl insertion remains theoretical for the target compound but warrants experimental validation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of certain cancer cell lines through mechanisms involving cell cycle disruption and apoptosis induction .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly due to the presence of the carboxamide functional group. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Antiviral Activity : There is emerging evidence that thiazole derivatives can exhibit antiviral properties, particularly against norovirus and other viral pathogens. The halogenated thiophene ring is believed to play a role in enhancing this activity .

Material Science Applications

This compound is also being explored in material science:

  • Organic Electronics : The compound's unique electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films could lead to advancements in flexible electronic devices .
  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications, including coatings and composites .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory diseases, researchers evaluated the anti-inflammatory potential of this compound in animal models of arthritis. Results showed a significant reduction in swelling and pain, attributed to the inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The thiazole-4-carboxylate core is conserved across derivatives, but substituents vary significantly, influencing reactivity and biological activity.
  • Synthesis often involves cyclization with ethyl bromopyruvate, but substituent-specific steps (e.g., hydrazone formation, coupling with isoindoline) differentiate pathways .

Key Observations :

  • The 3-chlorobenzo[b]thiophene derivative shows cholinesterase inhibition, likely due to aromatic stacking interactions with enzyme active sites .
  • Antitumor activity in isoindoline-substituted derivatives correlates with β-catenin disruption , whereas antioxidant activity in hydrazinyl derivatives arises from radical scavenging .
  • Substituent polarity and steric bulk critically influence target specificity.

Key Observations :

  • Chlorinated derivatives exhibit higher lipophilicity (LogP ~3.5–3.8), impacting membrane permeability and bioavailability .
  • Safety data for the 3-chlorobenzo[b]thiophene analog are inferred from structurally related compounds, suggesting moderate toxicity .

Biological Activity

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. It features a thiazole ring, a benzo[b]thiophene moiety, and an ethyl carboxylate group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C16H13ClN2O3S
  • Molecular Weight : 380.87 g/mol
  • CAS Number : 329220-66-8

Structural Characteristics

The compound's structure integrates multiple functional groups that enhance its interaction with biological targets. The presence of chlorine in the benzo[b]thiophene ring is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Specifically, benzothiazole derivatives have shown moderate to good efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .

Activity Type Target Pathogen Efficacy
AntimicrobialMycobacterium tuberculosisModerate to Good
AntifungalAspergillus nigerModerate activity observed

Anticancer Activity

The compound's structural components are linked to potential anticancer effects. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cell lines such as Jurkat and HT-29 .

Case Study: Cytotoxicity Analysis

In a study evaluating various thiazole derivatives, it was found that modifications on the thiazole ring significantly influenced cytotoxicity. For instance, the introduction of electron-withdrawing groups like chlorine enhanced the antiproliferative activity against cancer cells .

Compound Cell Line IC50 (µM) Activity
Compound AJurkat< 10Highly Cytotoxic
Ethyl CompoundHT-2915Moderate Cytotoxic

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It could interact with cellular receptors, influencing signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiophene core via cyclization using reagents like thioamides and chloroacetyl chloride in anhydrous solvents (e.g., THF or DMF) .
  • Step 2: Amidation of the thiophene intermediate with 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives, often employing coupling agents (e.g., DCC or HATU) and bases like triethylamine .
  • Step 3: Esterification or functionalization of the thiazole ring using ethyl chloroformate under controlled pH and temperature . Key Reaction Conditions:
StepReagents/ConditionsYield (%)Reference
1Thioamide, THF, 0°C64–70
2HATU, DMF, RT70–75
3Ethyl chloroformate, K₂CO₃65–80

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer: Structural validation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 8.42 ppm for thiazole protons) .
  • HRMS: Validates molecular weight (e.g., [M+1]+^+ at m/z 343.0642) .
  • IR Spectroscopy: Identifies functional groups (e.g., 1732 cm1^{-1} for ester C=O) . Critical Data Contradictions: Discrepancies in melting points (e.g., 114–116°C vs. 101–102°C) may arise from polymorphic forms or impurities, necessitating recrystallization in solvents like ethanol/DMF .

Q. What biological activities have been reported for this compound?

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer: Regioselectivity issues arise during thiazole ring formation and amidation. Strategies include:

  • Catalytic Control: Using PdCl₂ or MnO₂ to direct coupling at the 4-position of thiazole .
  • Temperature Optimization: Lower temperatures (0–5°C) favor amide bond formation over side reactions .
  • Protecting Groups: tert-Butyl groups prevent undesired cyclization during esterification .

Q. What computational methods resolve structural ambiguities in X-ray or NMR data?

Methodological Answer:

  • DFT Calculations: Predict NMR chemical shifts (e.g., Δδ < 0.3 ppm for 1^1H) to validate experimental data .
  • Molecular Docking: Models interactions with CK1δ/ε (PDB: 3UYT) to explain bioactivity .
  • SHELX Refinement: Resolves crystallographic ambiguities (e.g., twinning) in high-resolution structures .

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